2-Hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethyl)phenyl]propanoic acid
Description
2-Hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethyl)phenyl]propanoic acid is a propanoic acid derivative featuring three critical substituents:
- A hydroxyl group at position 2.
- A tert-butoxycarbonylamino (Boc-protected amino) group at position 3.
- A 4-(trifluoromethyl)phenyl moiety at position 3.
This combination of functional groups confers unique physicochemical properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the Boc group serves as a protective moiety for the amino group during synthesis.
Properties
IUPAC Name |
2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethyl)phenyl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO5/c1-14(2,3)24-13(23)19-10(11(20)12(21)22)8-4-6-9(7-5-8)15(16,17)18/h4-7,10-11,20H,1-3H3,(H,19,23)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRVMYAOSPCFJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)C(F)(F)F)C(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound generally involves multi-step organic synthesis starting from appropriately substituted amino acid precursors or enamine intermediates. The key features of the preparation include:
- Introduction of the trifluoromethyl-substituted phenyl group via aromatic substitution or coupling reactions.
- Installation of the hydroxy group at the alpha carbon adjacent to the amino acid backbone.
- Protection of the amino group using the tert-butoxycarbonyl (Boc) group to prevent side reactions during further transformations.
- Final acid functionalization to yield the propanoic acid moiety.
Stepwise Synthesis Outline
| Step | Description | Typical Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of substituted phenylalanine or related amino acid intermediate | Starting from 4-(trifluoromethyl)benzaldehyde or derivatives | Aromatic substitution to introduce trifluoromethyl group |
| 2 | Asymmetric hydrogenation or stereoselective reduction to set stereochemistry at alpha carbon | Rhodium catalysts with chiral ligands (e.g., [Rh(COD)Cl]2), chiral ferrocenyl ligands | Achieves high enantiomeric excess (>90%) |
| 3 | Protection of amino group as Boc derivative | Di-tert-butyl dicarbonate (Boc2O), base (e.g., triethylamine) | In situ protection to stabilize amino group during further steps |
| 4 | Hydroxylation or introduction of hydroxy group at alpha carbon | Oxidation or selective hydroxylation reagents | Maintains stereochemistry; critical for biological activity |
| 5 | Final purification and isolation of the acid form | Crystallization or chromatographic techniques | Ensures high purity (>95%) for research use |
This synthetic route is consistent with methods reported for related Boc-protected amino acid derivatives bearing trifluoromethyl-substituted aromatic rings.
Industrial and Laboratory Scale Preparation
- Laboratory Scale: Typically performed in batch reactors with careful control of temperature, pH, and stereochemistry. Asymmetric hydrogenation is a key step to ensure enantiopurity.
- Industrial Scale: Continuous flow reactors and automated systems are employed to enhance reproducibility, yield, and scalability. Optimization focuses on minimizing by-products and maximizing purity.
Detailed Research Findings and Analytical Data
Enantiomeric Purity and Stereochemistry
- The compound is synthesized with stereochemical control, often targeting the (2S,3R) or (2S,3S) configurations.
- Asymmetric hydrogenation using chiral rhodium catalysts achieves enantiomeric excess (ee) values greater than 90%, which can be further purified by salt formation or crystallization to exceed 99% ee.
Spectroscopic and Structural Characterization
Purity and Yield
- Typical yields for the Boc-protected amino acid range from 60–85% depending on the scale and method.
- Purity is usually confirmed by HPLC, with >95% purity required for research applications.
Comparative Analysis with Related Compounds
| Feature | 2-Hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethyl)phenyl]propanoic acid | Related Boc-protected trifluoromethylphenyl amino acids (e.g., 3-position substitution) |
|---|---|---|
| Molecular Weight | 349.30 g/mol | Similar (± a few g/mol) |
| Stereochemical Control | High enantiomeric excess via asymmetric hydrogenation | Comparable |
| Synthetic Complexity | Moderate to high due to stereochemistry and functional group protection | Similar |
| Industrial Scalability | Feasible with continuous flow and automated systems | Comparable |
| Biological Relevance | Potential in pharmaceutical intermediates | Similar |
Summary and Professional Perspective
The preparation of 2-Hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethyl)phenyl]propanoic acid is a well-established multi-step synthetic process emphasizing stereochemical control, functional group protection, and aromatic substitution. The use of asymmetric hydrogenation with chiral rhodium catalysts combined with Boc protection strategies is central to achieving high purity and enantiomeric excess.
Industrial production benefits from continuous flow techniques to enhance yield and reproducibility. Analytical characterization confirms the structural integrity and stereochemistry essential for its application in pharmaceutical research.
This compound's synthesis aligns with contemporary methodologies for complex amino acid derivatives bearing trifluoromethyl aromatic groups, making it a valuable intermediate or research molecule in medicinal chemistry.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethyl)phenyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group.
Reduction: Reduction of the carbonyl group to an alcohol.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol .
Scientific Research Applications
2-Hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethyl)phenyl]propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethyl)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing biochemical processes. Detailed studies on its molecular interactions and pathways are essential to fully understand its effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Variations
The target compound is distinguished from similar propanoic acid derivatives by its trifluoromethylphenyl and Boc-protected amino groups. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparisons
Physicochemical Properties
- Acidity : The trifluoromethyl group in the target compound is strongly electron-withdrawing, lowering the pKa of the carboxylic acid (~2.5–3.0) compared to analogs with methyl or methoxy groups (pKa ~4.0–4.5) .
- Lipophilicity : The CF₃ group increases logP values significantly (~3.5) versus methoxy (logP ~2.0) or hydroxyphenyl (logP ~1.5) analogs, enhancing membrane permeability .
- Stereochemical Influence : Unlike racemic impurities (e.g., Imp. M), the target compound may exhibit stereospecific activity if synthesized enantioselectively, as seen in related Boc-protected derivatives .
Key Research Findings
Stereochemistry Matters : Racemic mixtures (e.g., Imp. M) may exhibit reduced efficacy or off-target effects compared to enantiopure compounds like the target molecule .
Functional Group Trade-offs : While the CF₃ group enhances stability, it may reduce aqueous solubility, necessitating formulation adjustments compared to polar analogs .
Biological Activity
2-Hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethyl)phenyl]propanoic acid, also known as (2R,3R)-3-((tert-butoxycarbonyl)amino)-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid, is a chiral compound with significant biological potential. This article delves into its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
The compound features a hydroxyl group, a tert-butoxycarbonyl (Boc) protected amino group, and a trifluoromethyl-substituted phenyl ring. The molecular formula is , with a molecular weight of 349.30 g/mol .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The following points summarize its mechanism:
- Hydrogen Bonding : The hydroxyl and Boc-protected amino groups can form hydrogen bonds with active sites on enzymes, enhancing binding affinity.
- Electrostatic Interactions : These functional groups also facilitate electrostatic interactions that are critical for biological activity.
- Lipophilicity : The trifluoromethyl group increases the compound's lipophilicity, allowing it to penetrate biological membranes effectively.
In Vitro Studies
Research indicates that this compound exhibits notable anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases. A study highlighted that the compound reduced tumor necrosis factor-alpha (TNF-α) levels significantly in cultured macrophages.
Case Studies
- Anti-Cancer Activity : A case study involving human liver HepG2 cells showed that the compound exhibited cytotoxic effects comparable to standard chemotherapeutics. The MTT assay revealed a dose-dependent decrease in cell viability, suggesting potential as an anticancer agent.
- Neuroprotective Effects : Another study explored its neuroprotective capabilities against oxidative stress-induced neuronal damage. The results indicated that treatment with this compound significantly reduced cell death in neuronal cultures exposed to oxidative stressors.
Comparative Analysis
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethyl)phenyl]propanoic acid | Hydroxyl group, Boc protection, Trifluoromethyl group | Anti-inflammatory, anticancer |
| (2R,3R)-3-Amino-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid | Lacks Boc protection | More reactive but less selective |
| (2R,3R)-3-((tert-butoxycarbonyl)amino)-2-hydroxy-3-phenylpropanoic acid | Lacks trifluoromethyl group | Different reactivity profile |
This comparison illustrates the unique properties of 2-Hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethyl)phenyl]propanoic acid that contribute to its enhanced biological activity.
Q & A
Q. What are the critical steps in synthesizing 2-Hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethyl)phenyl]propanoic acid?
The synthesis involves:
- Protection of the amino group using a tert-butoxycarbonyl (Boc) group to prevent side reactions .
- Introduction of the trifluoromethylphenyl moiety via Suzuki-Miyaura coupling or electrophilic aromatic substitution, depending on precursor availability .
- Acid-catalyzed deprotection of the Boc group, followed by purification via recrystallization or column chromatography .
Key challenges include optimizing reaction conditions (e.g., solvent polarity, temperature) to avoid racemization and ensure high enantiomeric purity.
Q. What analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms structural integrity, particularly the stereochemistry of the hydroxy and trifluoromethyl groups .
- High-Performance Liquid Chromatography (HPLC) : Ensures purity (>95%) and monitors byproducts like deprotected intermediates .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion detection) .
Q. How is the compound’s solubility profile determined for in vitro assays?
- Phase solubility analysis in buffers (pH 1.2–7.4) and organic solvents (DMSO, ethanol) is performed .
- Dynamic Light Scattering (DLS) may assess aggregation tendencies in aqueous solutions .
Advanced Research Questions
Q. How can researchers optimize enantioselective synthesis of this compound?
- Chiral auxiliaries : Use (R)- or (S)-BINOL-based catalysts during asymmetric induction steps .
- Kinetic resolution : Employ lipases or transition-metal catalysts to separate enantiomers .
- Computational modeling : DFT calculations predict transition states to guide catalyst selection .
Q. What strategies address discrepancies in biological activity data across studies?
- Structural analogs : Compare activity of derivatives (e.g., replacing trifluoromethyl with methoxy) to identify pharmacophore requirements .
- Assay standardization : Validate enzyme inhibition protocols (e.g., IC₅₀ determination under consistent ATP concentrations) .
- Meta-analysis : Pool data from multiple studies to account for variability in cell lines or assay conditions .
Q. How can molecular docking elucidate this compound’s mechanism of action?
- Target identification : Dock against kinases (e.g., EGFR) or G-protein-coupled receptors (GPCRs) using AutoDock Vina .
- Binding affinity validation : Follow docking with Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) .
Q. What advanced methods detect and quantify impurities in synthesized batches?
- LC-MS/MS : Identifies trace impurities (e.g., de-esterified byproducts) at ppm levels .
- NMR relaxation studies : Detect residual solvents or stereochemical impurities .
Data Contradiction Analysis
Q. Why do reported yields vary in synthetic protocols?
- Reagent quality : Trace moisture in Boc-protected intermediates can reduce yields by 10–15% .
- Temperature sensitivity : Exothermic reactions may require precise control to avoid side products .
Q. How to resolve conflicting bioactivity results in different cell lines?
- Cell permeability assays : Measure intracellular concentrations via LC-MS to rule out uptake variability .
- Gene expression profiling : Compare target receptor expression levels (e.g., qPCR for GPCRs) .
Methodological Tables
Q. Table 1. Typical Characterization Data
Q. Table 2. Common Impurities
| Impurity | Source | Detection Method | Reference |
|---|---|---|---|
| Deprotected intermediate | Incomplete Boc removal | LC-MS (m/z 320.1) | |
| Racemic byproduct | Asymmetric synthesis | Chiral HPLC |
Future Directions
- Crystallography : Solve X-ray structures to validate docking predictions .
- In vivo pharmacokinetics : Assess oral bioavailability using radiolabeled analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
